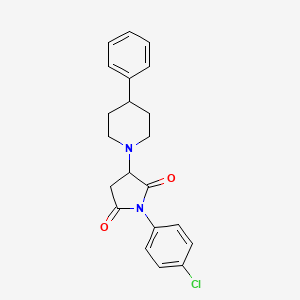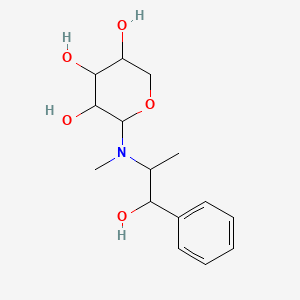![molecular formula C25H24N6O3S B14942252 Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate](/img/structure/B14942252.png)
Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a quinazoline moiety, and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the quinazoline moiety and the dimethylphenyl group. The final step involves the esterification of the compound to form the methyl acetate derivative. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate
- Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate
Uniqueness
The uniqueness of Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C25H24N6O3S |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
methyl (2Z)-2-[2-(2,4-dimethylphenyl)imino-3-[(E)-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C25H24N6O3S/c1-13-6-8-18(15(3)10-13)29-25-31(22(33)20(35-25)12-21(32)34-5)23(26)30-24-27-16(4)17-11-14(2)7-9-19(17)28-24/h6-12H,1-5H3,(H2,26,27,28,30)/b20-12-,29-25? |
InChIキー |
CMPFNNFHFJRCBF-NQDAVXOOSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=O)/C(=C/C(=O)OC)/S2)/C(=N/C3=NC(=C4C=C(C=CC4=N3)C)C)/N)C |
正規SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=O)C(=CC(=O)OC)S2)C(=NC3=NC(=C4C=C(C=CC4=N3)C)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942176.png)
![ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate](/img/structure/B14942181.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B14942184.png)
![(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942189.png)
![3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione](/img/structure/B14942194.png)
![7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B14942197.png)
![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-N-(1,3-benzodioxol-5-yl)methanesulfonamide](/img/structure/B14942201.png)


![4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14942209.png)
![11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B14942221.png)
![Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14942227.png)


